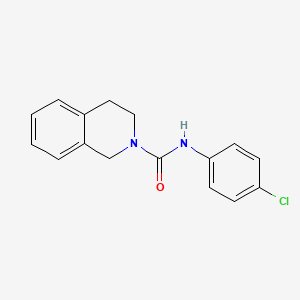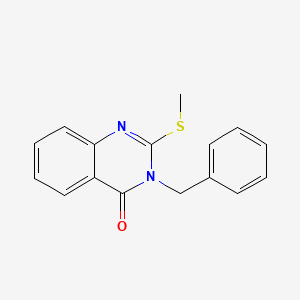
3-benzyl-2-(methylthio)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound with potential medicinal properties. It belongs to the class of quinazolinone derivatives and has been extensively studied for its biological activities.
作用機序
The mechanism of action of 3-benzyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of protein kinase activity. This inhibition can lead to the disruption of cellular processes that are involved in cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It also has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, it has antimicrobial properties, which may make it useful in the treatment of bacterial infections.
実験室実験の利点と制限
One advantage of using 3-benzyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against several different types of cancer cells as well as anti-inflammatory and antimicrobial properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the study of 3-benzyl-2-(methylthio)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and optimize its use as a multi-targeted agent. Another direction is to investigate its potential as a treatment for inflammatory diseases and bacterial infections. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its potential for clinical use.
合成法
There are several methods for synthesizing 3-benzyl-2-(methylthio)-4(3H)-quinazolinone. One common method involves the reaction of 2-aminobenzyl alcohol with methylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction yields 2-(methylthio)benzylideneamino-2-phenylethanol, which is then cyclized to form this compound.
科学的研究の応用
3-benzyl-2-(methylthio)-4(3H)-quinazolinone has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been investigated for its ability to inhibit protein kinase activity, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
3-benzyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFJJGABGZVLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


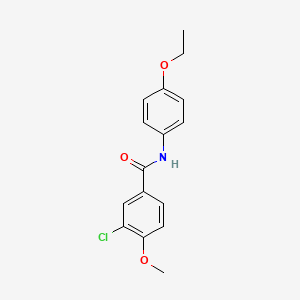
![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
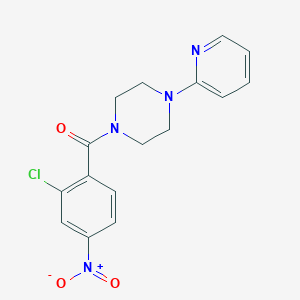
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
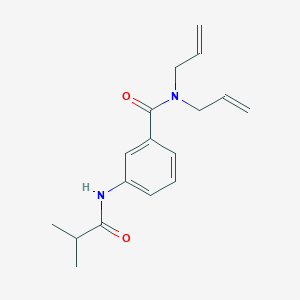
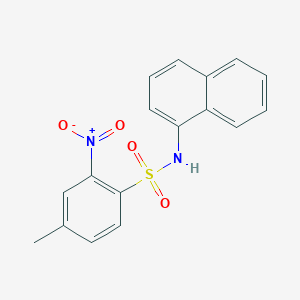
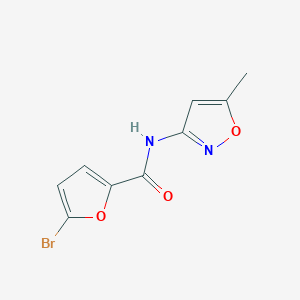
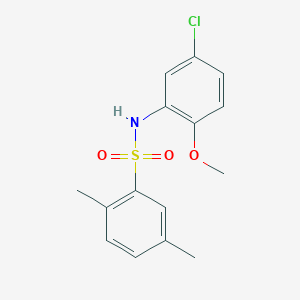


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)

